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Abstract
This technical guide provides a comprehensive overview of the spectroscopic characteristics

and a detailed synthetic protocol for 2'-(Oxiranylmethoxy)-3-phenylpropiophenone. Due to

the limited availability of direct experimental data in public literature, this document presents

predicted spectroscopic data based on the analysis of its chemical structure and comparison

with analogous compounds. This guide is intended to serve as a valuable resource for

researchers involved in the synthesis, characterization, and application of this and related

molecules in the field of drug discovery and materials science.

Chemical Structure and Properties
2'-(Oxiranylmethoxy)-3-phenylpropiophenone possesses a molecular formula of C₁₈H₁₈O₃

and a molecular weight of 282.33 g/mol .[1] The structure features a propiophenone backbone,

substituted at the 2'-position with a glycidyl ether group. This trifunctional structure, comprising

a ketone, an ether linkage, and an epoxide ring, offers multiple sites for chemical modification,

making it an interesting candidate for further chemical synthesis and biological evaluation.

Table 1: Chemical Identifiers
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Identifier Value

IUPAC Name
1-(2-(Oxiran-2-ylmethoxy)phenyl)-3-

phenylpropan-1-one

CAS Number 22525-95-7

Molecular Formula C₁₈H₁₈O₃

Molecular Weight 282.33 g/mol

SMILES
C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2OC

C3CO3

InChI

InChI=1S/C18H18O3/c19-17(11-10-14-6-2-1-3-

7-14)16-8-4-5-9-18(16)21-13-15-12-20-15/h1-

9,15H,10-13H2

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 2'-(Oxiranylmethoxy)-3-
phenylpropiophenone. These predictions are derived from established principles of NMR and

IR spectroscopy and mass spectrometry fragmentation patterns of similar organic molecules.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)
Table 2: Predicted ¹H NMR Chemical Shifts
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

7.8 - 7.9 dd 1H
Aromatic H (ortho to

C=O)

7.4 - 7.5 m 1H Aromatic H

7.1 - 7.3 m 7H Aromatic H's

6.9 - 7.0 m 2H Aromatic H's

4.3 - 4.4 dd 1H O-CH₂(oxirane)

3.9 - 4.0 dd 1H O-CH₂(oxirane)

3.3 - 3.4 m 1H CH(oxirane)

3.2 - 3.3 t 2H -CH₂-C=O

2.9 - 3.0 t 2H Ph-CH₂-

2.8 - 2.9 dd 1H CH₂(oxirane)

2.7 - 2.8 dd 1H CH₂(oxirane)

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
Table 3: Predicted ¹³C NMR Chemical Shifts
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Chemical Shift (δ, ppm) Assignment

~200 C=O

~157 C-O (aromatic)

~141 Aromatic C (quaternary)

~133 Aromatic CH

~130 Aromatic CH

~128.5 Aromatic CH

~128.4 Aromatic CH

~126 Aromatic CH

~121 Aromatic CH

~112 Aromatic CH

~70 O-CH₂ (ether)

~50 CH (oxirane)

~45 CH₂ (oxirane)

~38 -CH₂-C=O

~30 Ph-CH₂-

Predicted Infrared (IR) Spectroscopy Data
Table 4: Predicted Major IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity Assignment

3060 - 3030 Medium C-H stretch (aromatic)

2925 - 2850 Medium C-H stretch (aliphatic)

1685 - 1675 Strong C=O stretch (aryl ketone)

1600, 1580, 1480 Medium-Strong C=C stretch (aromatic)

1250 - 1200 Strong C-O-C stretch (aryl ether)

950 - 850 Medium-Strong Oxirane ring vibrations

770 - 730 Strong
C-H bend (ortho-disubstituted

aromatic)

750 - 700 Strong
C-H bend (monosubstituted

aromatic)

Predicted Mass Spectrometry (MS) Data
Table 5: Predicted Major Mass-to-Charge Ratios (m/z)

m/z Interpretation

282 [M]⁺ (Molecular Ion)

225 [M - C₃H₅O]⁺

121 [C₆H₅-CH₂-CH₂-C=O]⁺

105 [C₆H₅-C=O]⁺

91 [C₇H₇]⁺ (Tropylium ion)

77 [C₆H₅]⁺

57 [C₃H₅O]⁺

Experimental Protocols
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Synthesis of 2'-(Oxiranylmethoxy)-3-
phenylpropiophenone
This protocol is adapted from general procedures for the synthesis of aryl glycidyl ethers via

Williamson ether synthesis.

Materials:

2'-Hydroxy-3-phenylpropiophenone

Epichlorohydrin

Potassium carbonate (K₂CO₃), anhydrous

Acetone, anhydrous

Ethyl acetate

Brine (saturated NaCl solution)

Anhydrous sodium sulfate (Na₂SO₄)

Round-bottom flask

Reflux condenser

Magnetic stirrer

Separatory funnel

Rotary evaporator

Procedure:

To a solution of 2'-Hydroxy-3-phenylpropiophenone (1.0 eq) in anhydrous acetone in a

round-bottom flask, add anhydrous potassium carbonate (2.0 eq).

Add epichlorohydrin (1.5 eq) to the stirred suspension.
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Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction

progress by thin-layer chromatography (TLC).

After completion, cool the reaction mixture to room temperature and filter off the inorganic

salts.

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude

product.

Dissolve the crude product in ethyl acetate and wash sequentially with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the residue by column chromatography on silica gel using a suitable eluent system

(e.g., a gradient of ethyl acetate in hexane) to afford pure 2'-(Oxiranylmethoxy)-3-
phenylpropiophenone.

Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectra should be recorded on a 400 MHz or higher field NMR

spectrometer.

The sample should be dissolved in deuterated chloroform (CDCl₃) containing

tetramethylsilane (TMS) as an internal standard.

Data analysis should include the determination of chemical shifts, integration, and coupling

constants.

Infrared (IR) Spectroscopy:

The IR spectrum can be obtained using a Fourier-transform infrared (FTIR) spectrometer.

The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) or as a KBr pellet.

Mass Spectrometry (MS):
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Mass spectra can be acquired using an electron ionization (EI) mass spectrometer.

The sample is introduced via a direct insertion probe or through a gas chromatograph (GC-

MS).

The molecular ion peak and fragmentation pattern should be analyzed to confirm the

structure.

Visualization of Experimental Workflow
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Caption: Synthetic and characterization workflow for 2'-(Oxiranylmethoxy)-3-
phenylpropiophenone.

Conclusion
This technical guide provides a foundational set of predicted spectroscopic data and a detailed

synthetic protocol for 2'-(Oxiranylmethoxy)-3-phenylpropiophenone. While direct

experimental data remains to be published, the information presented herein offers valuable

guidance for researchers working with this compound. The synthetic route is robust and relies

on standard organic chemistry techniques, and the predicted spectroscopic data provides a
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reliable benchmark for the characterization of the synthesized product. This document aims to

facilitate further research and application of this versatile molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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